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Introduction

Random primed labeling is a robust and widely used technique for generating labeled DNA

probes for various molecular biology applications, including microarrays, fluorescent in situ

hybridization (FISH), and blotting techniques. This method relies on the enzymatic synthesis of

DNA in the presence of modified nucleotides. The use of aminoallyl-dUTP (AA-dUTP) offers a

versatile, two-step approach for labeling DNA probes. In the first step, AA-dUTP, a modified

deoxyuridine triphosphate containing a reactive primary amine group, is incorporated into

newly synthesized DNA strands by a DNA polymerase. In the second step, the amine-modified

DNA is chemically coupled to an amine-reactive fluorescent dye, typically an N-

hydroxysuccinimide (NHS) ester-activated dye.

This indirect labeling strategy presents several advantages over the direct incorporation of

fluorescently labeled nucleotides. Aminoallyl-dUTP is incorporated by DNA polymerases with

an efficiency similar to that of natural nucleotides, leading to higher yields of labeled probes.

Furthermore, this method allows for a more consistent and uniform labeling density, which is

crucial for quantitative applications like microarrays. The flexibility to choose from a wide range

of amine-reactive dyes enables researchers to select the optimal fluorophore for their specific

experimental setup.
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Principle of the Method

The random primed labeling process begins with the denaturation of a DNA template, creating

single-stranded DNA. Random hexamer primers are then annealed to the template at multiple

sites. The Klenow fragment of DNA polymerase I, which lacks 5'→3' exonuclease activity,

extends these primers, synthesizing new DNA strands complementary to the template. The

reaction mixture includes dATP, dGTP, dCTP, a mixture of dTTP and aminoallyl-dUTP. The

polymerase incorporates AA-dUTP opposite to adenine residues in the template strand.

Following the enzymatic reaction, the purified amine-modified DNA is chemically labeled by

incubation with an NHS-ester activated fluorescent dye. The NHS ester reacts with the primary

amine groups on the incorporated aminoallyl-dUTP, forming a stable amide bond and

covalently attaching the fluorescent dye to the DNA probe.

Quantitative Data Summary
The efficiency of random primed labeling with AA-dUTP can be assessed by several

parameters, including the incorporation rate of the modified nucleotide, the final yield of the

labeled probe, and the specific activity of the probe. The following table summarizes typical

quantitative data obtained from this method.
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Parameter Typical Value/Range Notes

AA-dUTP Incorporation

Efficiency

>80% of labeled dNTP can be

incorporated.

The incorporation efficiency of

AA-dUTP is comparable to that

of natural dNTPs.[1] The ratio

of AA-dUTP to dTTP in the

reaction mix can be optimized

to achieve the desired labeling

density.

Probe Yield
2-10 µg of labeled DNA from 1

µg of template DNA.

The final yield depends on the

amount of template DNA, the

concentration of dNTPs, and

the reaction time.

Specific Activity (radiolabeling

equivalent)

>1 x 10⁹ dpm/µg (with

radiolabeled dNTPs).

While direct measurement of

specific activity for fluorescent

probes is different, this

indicates the high efficiency of

the underlying enzymatic

reaction.[2] For fluorescent

probes, labeling density is a

more relevant metric.

Labeling Density
1 dye molecule per 20-60

bases.

This can be controlled by

adjusting the AA-dUTP:dTTP

ratio. Higher density is not

always better as it can lead to

quenching.

Template DNA required 10 ng to 3 µg.

The method is sensitive and

can be used with small

amounts of starting material.

Experimental Protocols
Part 1: Enzymatic Incorporation of Aminoallyl-dUTP
This protocol describes the generation of amine-modified DNA using random primed labeling.
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Materials:

DNA template (10 ng - 1 µg)

Random Hexamer Primers (e.g., 1 µg/µl)

10x Klenow Buffer

dNTP mix (10 mM each of dATP, dGTP, dCTP)

Aminoallyl-dUTP (AA-dUTP) solution (e.g., 1 mM)

dTTP solution (e.g., 1 mM)

Klenow Fragment of DNA Polymerase I (exo-) (e.g., 5 U/µl)

Nuclease-free water

0.5 M EDTA, pH 8.0

DNA purification kit (e.g., PCR purification spin columns)

Procedure:

Template Denaturation:

In a microcentrifuge tube, combine the following:

DNA template: 10 ng - 1 µg

Random Hexamer Primers: 1-2 µl

Nuclease-free water: to a final volume of 15 µl

Heat the mixture at 95-100°C for 5-10 minutes to denature the DNA.

Immediately place the tube on ice for 5 minutes to prevent re-annealing.

Briefly centrifuge to collect the contents at the bottom of the tube.
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Labeling Reaction:

Prepare a labeling master mix on ice by combining the following for each reaction:

10x Klenow Buffer: 2.5 µl

dNTP mix (dATP, dGTP, dCTP): 1 µl of each

dTTP (1 mM): 0.5 µl

AA-dUTP (1 mM): 1.5 µl

Klenow Fragment (5 U/µl): 1 µl

Add 7.5 µl of the labeling master mix to the 15 µl of denatured DNA template. The total

reaction volume will be 22.5 µl.

Mix gently by pipetting and centrifuge briefly.

Incubate the reaction at 37°C for 1-2 hours. Longer incubation times can increase the

yield.

Reaction Termination and Purification:

Stop the reaction by adding 2.5 µl of 0.5 M EDTA, pH 8.0.

Purify the aminoallyl-labeled DNA using a PCR purification spin column kit according to

the manufacturer's instructions. This step is crucial to remove unincorporated dNTPs,

primers, and enzyme.

Elute the purified amine-modified DNA in a suitable buffer that does not contain primary

amines (e.g., 10 mM Tris-HCl, pH 8.5 or nuclease-free water).

Part 2: NHS-Ester Dye Coupling
This protocol describes the chemical coupling of an amine-reactive fluorescent dye to the

aminoallyl-modified DNA.

Materials:
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Purified aminoallyl-labeled DNA

Amine-reactive fluorescent dye (NHS ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer, pH 9.0 (freshly prepared)

DNA purification kit (e.g., PCR purification spin columns)

Procedure:

Dye Preparation:

Briefly centrifuge the vial of NHS-ester dye to collect the powder at the bottom.

Dissolve the dye in anhydrous DMSO to a final concentration of 10-20 mg/ml. This stock

solution should be protected from light and moisture and can be stored at -20°C.

Coupling Reaction:

To the purified aminoallyl-labeled DNA (e.g., in 45 µl of water or buffer), add 5 µl of 0.1 M

Sodium Bicarbonate buffer, pH 9.0. The final pH of the reaction should be between 8.5

and 9.0 for optimal coupling.

Add 1-3 µl of the dissolved NHS-ester dye to the DNA solution. The optimal amount of dye

may need to be determined empirically.

Mix gently by vortexing and incubate for 1-2 hours at room temperature in the dark.

Purification of Labeled Probe:

Purify the fluorescently labeled DNA probe using a PCR purification spin column kit to

remove the unreacted dye.

Follow the manufacturer's protocol for DNA cleanup.

Elute the final labeled probe in a suitable buffer (e.g., TE buffer or nuclease-free water).
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Quantification and Storage:

Measure the concentration of the labeled DNA and the incorporated dye using a

spectrophotometer (e.g., NanoDrop).

Store the labeled probe at -20°C, protected from light.

Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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